molecular formula C17H13F6N3O2S B11478919 N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide

N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide

Cat. No.: B11478919
M. Wt: 437.4 g/mol
InChI Key: RSXYGVAXAPKLRP-UHFFFAOYSA-N
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Description

2-({1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)formamido]propan-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes hexafluorinated groups, a pyridine ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)formamido]propan-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Mechanism of Action

The mechanism of action of 2-({1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)formamido]propan-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors with affinity for its pyridine or phenylacetamide moieties.

    Pathways Involved: It may modulate signaling pathways by inhibiting or activating specific proteins, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)formamido]propan-2-yl}sulfanyl)-N-phenylacetamide is unique due to its combination of hexafluorinated, pyridine, and phenylacetamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13F6N3O2S

Molecular Weight

437.4 g/mol

IUPAC Name

N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H13F6N3O2S/c18-16(19,20)15(17(21,22)23,26-14(28)11-5-4-8-24-9-11)29-10-13(27)25-12-6-2-1-3-7-12/h1-9H,10H2,(H,25,27)(H,26,28)

InChI Key

RSXYGVAXAPKLRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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